molecular formula C25H42O5 B1474392 18-Deoxyherboxidiene

18-Deoxyherboxidiene

Cat. No.: B1474392
M. Wt: 422.6 g/mol
InChI Key: HRBJWKYIBBNOQT-YZDAHXQASA-N
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Description

18-Deoxyherboxidiene is a bacterial metabolite that has been found in Streptomyces QN18690 and has antiangiogenic activity. It binds to the SF3b subunit of spliceosome-associated protein 130 (SAP130), SAP145, or SAP155 in HeLa cell extracts when used at 100, 1,000, and 10,000 ng and induces the accumulation of unspliced mRNA in HEK293T cells in a reporter assay. This compound inhibits VEGF-induced migration of human umbilical vein endothelial cells (HUVECs) in a concentration-dependent manner and VEGF-induced HUVEC tube formation when used at a concentration of 0.3 µg/ml.

Biochemical Analysis

Biochemical Properties

18-Deoxyherboxidiene plays a crucial role in biochemical reactions by targeting the SF3b subunit of the spliceosome, a complex involved in RNA splicing. It binds to the SF3b subunit, which is a part of the U2 small nuclear ribonucleoprotein (snRNP) complex. This interaction inhibits the migration and tube formation of human umbilical vein endothelial cells (HUVECs) without significant cytotoxicity .

Cellular Effects

This compound affects various types of cells and cellular processes. It inhibits the migration and tube formation of HUVECs, which are critical steps in angiogenesis. Additionally, it induces the accumulation of unspliced mRNA in HEK293T cells, indicating its impact on RNA splicing and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the SF3b subunit of the spliceosome. This binding inhibits the spliceosome’s function, leading to the accumulation of unspliced mRNA. This inhibition of RNA splicing disrupts the normal function of endothelial cells, thereby inhibiting angiogenesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under recommended storage conditions, but its long-term effects on cellular function have been studied in both in vitro and in vivo settings. Over time, this compound continues to inhibit angiogenesis without significant degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits angiogenesis without causing significant toxicity. At higher doses, there may be threshold effects and potential adverse effects, although specific toxic effects have not been extensively documented .

Metabolic Pathways

This compound is involved in metabolic pathways related to RNA splicing. It interacts with the SF3b subunit of the spliceosome, affecting the splicing of pre-mRNA. This interaction can influence metabolic flux and metabolite levels, although detailed studies on its metabolic pathways are limited .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation are influenced by these interactions, which are crucial for its antiangiogenic activity .

Subcellular Localization

This compound is localized within specific subcellular compartments, primarily targeting the spliceosome in the nucleus. This localization is essential for its activity, as it directly interacts with the SF3b subunit to exert its effects on RNA splicing .

Properties

IUPAC Name

2-[(2R,5S,6S)-6-[(2E,4E,6S)-7-[(2R,3R)-3-[(2R,3S)-3-methoxypentan-2-yl]-2-methyloxiran-2-yl]-6-methylhepta-2,4-dien-2-yl]-5-methyloxan-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42O5/c1-8-21(28-7)19(5)24-25(6,30-24)15-16(2)10-9-11-17(3)23-18(4)12-13-20(29-23)14-22(26)27/h9-11,16,18-21,23-24H,8,12-15H2,1-7H3,(H,26,27)/b10-9+,17-11+/t16-,18+,19-,20-,21+,23-,24-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBJWKYIBBNOQT-YZDAHXQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)C1C(O1)(C)CC(C)C=CC=C(C)C2C(CCC(O2)CC(=O)O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]([C@@H](C)[C@@H]1[C@@](O1)(C)C[C@H](C)/C=C/C=C(\C)/[C@@H]2[C@H](CC[C@@H](O2)CC(=O)O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of 18-Deoxyherboxidiene, and what are its downstream effects?

A1: this compound (RQN-18690A) exhibits anti-angiogenic activity by targeting SF3b, a critical component of the spliceosome. [] While the precise mechanism remains to be fully elucidated, this interaction disrupts normal splicing processes within cells, ultimately inhibiting angiogenesis.

Q2: How was the absolute stereochemical configuration of this compound determined?

A2: The first total synthesis of this compound led to the determination of its absolute stereochemical configuration. [] This involved a multi-step process, featuring a diastereoselective epoxidation with kinetic resolution as a key step. This successful synthesis provided crucial information about the compound's three-dimensional structure, essential for understanding its biological activity and facilitating further research.

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